1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors. One common method involves the cyclization of appropriate azides and alkynes under copper-catalyzed conditions to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is performed in a solvent like water or a mixture of water and an organic solvent at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are usually carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its stability and reactivity make it suitable for labeling and detection purposes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their activity and function.
Pathways Involved: The interaction of the compound with its targets can activate or inhibit various biochemical pathways, resulting in specific biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter protein-protein interactions by modifying the protein structure.
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester and 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one share structural similarities with the triazole compound.
Uniqueness: The presence of the trifluoromethyl group and the triazole ring in this compound imparts unique chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H4F3N3O2 |
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Molecular Weight |
195.10 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4F3N3O2/c1-11-2(4(12)13)3(9-10-11)5(6,7)8/h1H3,(H,12,13) |
InChI Key |
IQQHFOLBTDYVEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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